![molecular formula C18H17ClF3NO3 B4128069 N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(2-methoxyphenoxy)butanamide](/img/structure/B4128069.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(2-methoxyphenoxy)butanamide
Descripción general
Descripción
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(2-methoxyphenoxy)butanamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. It has been extensively studied for its potential therapeutic use in treating cystic fibrosis, a genetic disorder that affects the lungs and digestive system.
Mecanismo De Acción
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(2-methoxyphenoxy)butanamide inhibits the function of the CFTR chloride channel by binding to a specific site on the protein. This results in a decrease in chloride ion transport across the cell membrane, which can lead to improved airway hydration and mucus clearance in individuals with cystic fibrosis.
Biochemical and Physiological Effects:
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(2-methoxyphenoxy)butanamide has been shown to improve lung function and reduce airway inflammation in animal models of cystic fibrosis. It has also been shown to increase sweat gland function and pancreatic secretion in healthy individuals. However, the long-term effects of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(2-methoxyphenoxy)butanamide on these physiological processes are not yet fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(2-methoxyphenoxy)butanamide is a valuable tool for studying the role of CFTR in various physiological processes. It has been used in a wide range of experiments, including in vitro studies of CFTR function and in vivo studies of cystic fibrosis pathophysiology. However, N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(2-methoxyphenoxy)butanamide has some limitations, including its potential off-target effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
There are several future directions for research on N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(2-methoxyphenoxy)butanamide. One area of focus is the development of more potent and selective CFTR inhibitors that can be used as therapeutics for cystic fibrosis. Another area of interest is the exploration of CFTR inhibitors as tools for studying the role of CFTR in other physiological processes, such as ion transport in the kidney and gastrointestinal tract. Finally, there is ongoing research into the potential use of CFTR inhibitors in combination with other drugs for the treatment of cystic fibrosis.
Aplicaciones Científicas De Investigación
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(2-methoxyphenoxy)butanamide has been extensively studied for its potential therapeutic use in treating cystic fibrosis. It has been shown to improve lung function and reduce airway inflammation in animal models of the disease. In addition, N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(2-methoxyphenoxy)butanamide has been used as a tool to study the role of CFTR in other physiological processes, such as sweat gland function and pancreatic secretion.
Propiedades
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(2-methoxyphenoxy)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3NO3/c1-25-15-5-2-3-6-16(15)26-10-4-7-17(24)23-12-8-9-14(19)13(11-12)18(20,21)22/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBHTXUGVNDJIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



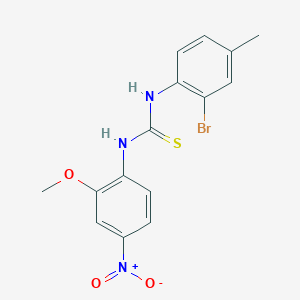
![N-(2-furylmethyl)-2-{2-[3-(trifluoromethyl)phenoxy]propanoyl}hydrazinecarbothioamide](/img/structure/B4127990.png)
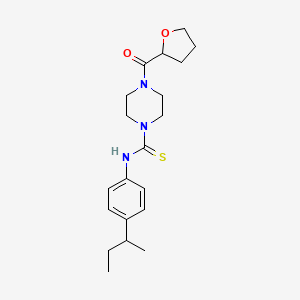
![N-[1-(4-tert-butylphenyl)ethyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B4128005.png)
![2-[2-(3,4-dichlorophenoxy)propanoyl]-N-(3,4-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4128020.png)
![N-(4-bromo-2-chlorophenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]urea](/img/structure/B4128026.png)
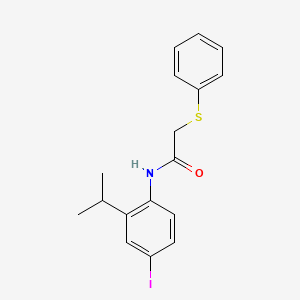
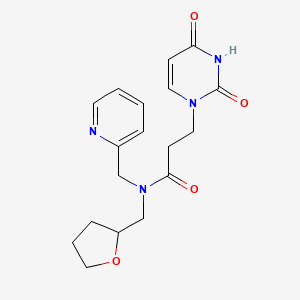
![1-(diphenylmethyl)-4-[(3,4,5-trimethoxyphenyl)carbonothioyl]piperazine](/img/structure/B4128055.png)
![methyl 2-[({[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]amino}carbonothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4128078.png)

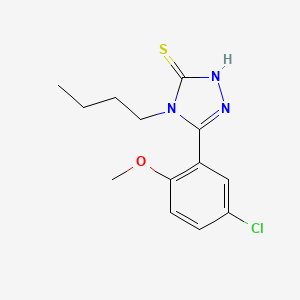
![methyl 2-({[(4-methoxy-2-nitrophenyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4128094.png)
![1-benzyl-3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4128101.png)